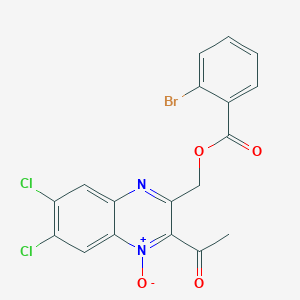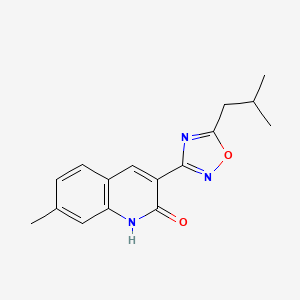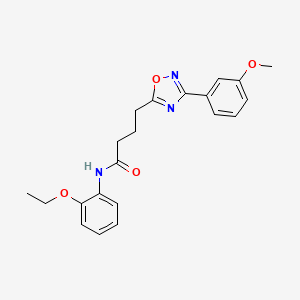
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EMOB, is a chemical compound that has been widely studied for its potential applications in scientific research. EMOB belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is based on the oxidation of the oxadiazole ring in N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by ROS, which results in the release of a fluorescent molecule. The intensity of the fluorescence is directly proportional to the amount of ROS present, allowing for quantitative measurements of oxidative stress.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects. These include its ability to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cell signaling pathways. N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity and sensitivity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in biological systems. However, one limitation of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new derivatives with improved properties, such as increased selectivity and reduced toxicity. Another potential direction is the use of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a tool for studying the role of oxidative stress in various disease states, such as cancer and neurodegenerative disorders. Overall, the study of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to lead to new insights into the mechanisms of disease and the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine to form the desired product, N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in cells and tissues.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-18-11-5-4-10-17(18)22-19(25)12-7-13-20-23-21(24-28-20)15-8-6-9-16(14-15)26-2/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYIXHXPHVHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

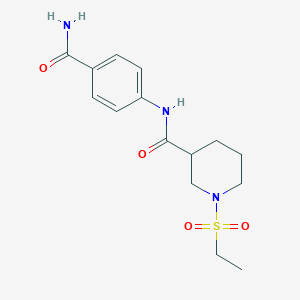
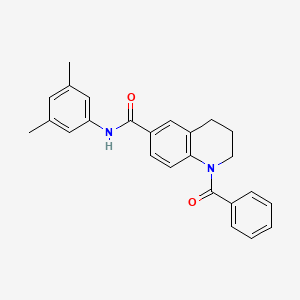



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
